molecular formula C19H28O8 B1665782 Artesunate CAS No. 88495-63-0

Artesunate

Cat. No. B1665782
CAS RN: 88495-63-0
M. Wt: 384.4 g/mol
InChI Key: FIHJKUPKCHIPAT-AHIGJZGOSA-N
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Description

Artesunate is a medication used to treat malaria . It is often used as part of combination therapy, such as artesunate plus mefloquine . It is not used for the prevention of malaria . Artesunate can be given by injection into a vein, injection into a muscle, by mouth, and by rectum .


Synthesis Analysis

Artesunate is developed from artemisinin, which is extracted from the plant Artemisia annua . An efficient and economically viable approach for the large-scale conversion of artemisinin into the anti-malarial frontline drug artesunate was developed . This advanced synthesis includes an NaBH4-induced reduction, followed by an esterification with succinic anhydride under basic conditions .


Molecular Structure Analysis

Artesunate is a small molecule, a hydrophilic derivative of artemisinin . It has a chemical formula of C19H28O8 . The three-dimensional structure of Artesunate was retrieved from PubChem .


Chemical Reactions Analysis

The transformation of artemisinin into artesunate was commonly realized by a two-step process involving the reduction with NaBH4 .


Physical And Chemical Properties Analysis

Artesunate is a semisynthetic derivative of artemisinin. Its water solubility facilitates absorption and provides an advantage over other artemisinins because it can be formulated as oral, rectal, intramuscular, and intravenous preparations .

Scientific Research Applications

Antimalarial Efficacy

Artesunate, derived from the herb Artemisia annua, is primarily recognized for its antimalarial properties. It is effective against Plasmodium falciparum malaria, showing a rapid clinical effect in various formulations including oral, rectal, and parenteral. It's particularly ideal for treating severe malaria, including cerebral disease, due to its rapid onset of action and convenient dosage regimen (Barradell & Fitton, 1995).

Potential in Cancer Therapy

Artesunate has shown promising results in cancer therapy. Studies have reported its cytotoxic effects on several human cancer cell lines, including leukemia, colon cancer, and melanoma. Notably, in a compassionate-use basis, patients with metastatic uveal melanoma treated with artesunate in combination with standard chemotherapy experienced temporary response and disease stabilization, suggesting artesunate as a potential adjuvant in cancer treatment (Berger et al., 2005).

Effects on Hepatic Fibrosis

Research indicates artesunate's effectiveness in alleviating hepatic fibrosis induced by multiple pathogenic factors. The mechanism involves inhibition of the LPS/TLR4/NF-κB signaling pathway, leading to reduced inflammatory infiltration and accumulation of extracellular matrix in hepatic fibrosis (Lai et al., 2015).

Influence on Angiogenesis and Vascular Growth Factors

Artesunate exhibits an inhibitory effect on angiogenesis and downregulates the expression of vascular endothelial growth factor (VEGF) in chronic myeloid leukemia cells. This suggests its potential role in CML therapy by affecting the angiogenic abilities and VEGF production in tumor cells (Zhou et al., 2007).

Neuroprotective Role in Hepatic Encephalopathy

Studies show artesunate's potential neuroprotective role in hepatic encephalopathy (HE), particularly against ammonia toxicity. It protects neurons and astroglial cells from ammonia-induced damage and dysfunction, suggesting a new avenue for treating HE (Wu et al., 2016).

Impact on T Cell Activation

Artesunate impacts immune response by inhibiting the proliferation of naïve CD4+ T cells while enhancing the function of effector T cells. This suggests its potential utility in modulating immune responses, with implications for conditions involving T cell activation (Lee et al., 2015).

Potential in COVID-19 Treatment

Considering artesunate's anti-inflammatory, anticarcinogenic, and antiviral activity, there is speculation about its effectiveness in treating COVID-19. It might act through anti-inflammatory activity, endocytosis inhibition mechanism, and NF-κB signal pathway modulation. Artesunate could also influence neurological complications related to COVID-19 infection (Uzun et al., 2020).

Future Directions

Artesunate may play a role in multi-targeted, multi-signaling pathways in treating AML, suggesting that artesunate may have therapeutic potential for AML .

properties

IUPAC Name

4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHJKUPKCHIPAT-AHIGJZGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042681
Record name Artesunate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Artesunate is metabolized to the active DHA. the endoperoxide bridge of DHA reacts with heme, generating free radicals which inhibit protein and nucleic acid synthesis of the _Plasmodium_ parasites during all erythrocytic stages. Reactions with these free radicals can also lead to alkylation of parasitic proteins such as a calcium adenosine triphosphatase and EXP1, a glutathione S-transferase., Two theories have been put forward for the mode of antimalarial action of the artemisinin antimalarials, in accodance with the known properties of peroxides with medicinal activity. The first assumes that the artemisinins must be activated by contact with either reduced haem (ferrous haem, Fe(ll)PPIX) or non-haem ferrous iron (exogenous iron), causing cleavage of the peroxide to generate oxygen-centered radicals (alkoxy radicals') which are the presumed to be converted into carbon-centered radicals by transfer of proximate hydrogen atoms from the periphery of the peroxide molecule. These carbon-centered radicals are then thought to alkylate sensitive, yet unspecified, biomolecules in the parasite. A second theory argues for a process in which the intact artemisinin binds to a site within a vital protein in the parasite. The act of binding causes the peroxide to be converted to hydroperoxide or similar open peroxide, which in accordance with known properties of such compounds, generates one or more active chemical entities, either oxidizing agents or oxygen transfer agents per se, or oxygen-centered free radicals. This would be associated with the binding process. In such a way, the artemisinins might act as (irreversibile) inhibitors. Iron may, or may not, be associated with the activation process. No specific biological target in the parasite has yet been identified in support of this theory, but it may be membrane-bound proteins., Artesunate is a water soluble derivative of artemisinin, an antimalarial compound isolated from the Chinese herb Qinghao (Artemisia annua). Artesunate is rapidly metabolized to dihydroartemisinin (DHA) in the body. Chemically, artesunate, and its active metabolite, DHA, are sesquiterpene lactones with a trioxane ring containing a peroxide bridge. The peroxide bridge appears to be essential for the antimalarial activity of artesunate. Structure-activity relationship studies show that the deoxy derivative of DHA (that lack the peroxide bridge) was 277-fold less active than DHA. The activity of deoxyartesunate was not measured. Deoxy derivatives of other artemisinin analogs were 10- to 1000-fold less active compared to the parent compounds. Artesunate increases superoxide anion production and lipid peroxidation in falciparum-infected erythrocytes in vitro. However, artesunate does not suppress the activity of antioxidant enzymes (superoxide dismutase, catalase, glutathione reductase, and glutathione peroxidase) in infected or uninfected erythrocytes. Erythrocytes infected with the ring or trophozoite forms in vitro accumulate 100- and 180- fold higher concentrations of DHA (12 nM ie, 3.40 ng/mL), respectively, compared to uninfected erythrocytes. These experiments were performed in a medium containing 10% human serum. The relevance of these findings to the uptake in vivo is unclear. The precise mechanism by which artesunate exhibits antiplasmodial activity is not understood.
Record name Artesunate
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Record name ARTESUNIC ACID
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Product Name

Artesunic acid

Color/Form

Fine white crystalline powder

CAS RN

88495-63-0
Record name Artesunate
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Record name Artesunate [USAN:INN:BAN]
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Record name Artesunate
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Record name Artesunate
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Record name Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester
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Record name ARTESUNATE
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Record name Artesunate
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Melting Point

131-135
Record name Artesunate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09274
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52,700
Citations
A Raffetin, F Bruneel, C Roussel, M Thellier… - Medecine et maladies …, 2018 - Elsevier
… Artesunate and artemisinin derivatives are now the reference … of use and the situations where artesunate could be used (… We aimed to analyze available data on artesunate and …
Number of citations: 50 www.sciencedirect.com
LB Barradell, A Fitton - Drugs, 1995 - Springer
… may slow the development of resistance to artesunate. Artesunate has a minimal effect on hepatic … the metabolism of mefloquine, a drug likely to be used in combination with artesunate. …
Number of citations: 182 link.springer.com
T Efferth, MR Romero, DG Wolf… - Clinical infectious …, 2008 - academic.oup.com
Traditional Chinese medicine commands a unique position among all traditional medicines because of its 5000 years of history. Our own interest in natural products from traditional …
Number of citations: 548 academic.oup.com
International Artemisinin Study Group - The Lancet, 2004 - Elsevier
BACKGROUND: Addition of artemisinin derivatives to existing drug regimens for malaria could reduce treatment failure and transmission potential. We assessed the evidence for this …
Number of citations: 708 www.sciencedirect.com
T Efferth, H Dunstan, A Sauerbrey… - International …, 2001 - spandidos-publications.com
Artesunate (ART) is a semi-synthetic derivative of artemisinin, the active principle of the Chinese herb Artemisia annua. ART reveals remarkable activity against otherwise multidrug-…
Number of citations: 910 www.spandidos-publications.com
P Newton, S Proux, M Green, F Smithuis, J Rozendaal… - The Lancet, 2001 - thelancet.com
Artesunate is a key antimalarial drug in the treatment of multidrug-resistant Plasmodium falciparum malaria in southeast Asia. We investigated the distribution of counterfeit artesunate …
Number of citations: 312 www.thelancet.com
RL Clark, TEK White, S A. Clode, I Gaunt… - … Research Part B …, 2004 - Wiley Online Library
… , and artesunate in the ratio 1.00:1.25:2.00. Developmental toxicity seen with CDA could be attributed to the administered dose of artesunate. The hallmark effect of artesunate exposure …
Number of citations: 176 onlinelibrary.wiley.com
T Efferth, A Sauerbrey, A Olbrich, E Gebhart… - Molecular …, 2003 - ASPET
A profound cytotoxic action of the antimalarial, artesunate (ART), was identified against 55 cancer cell lines of the US National Cancer Institute (NCI). The 50% inhibition concentrations (…
Number of citations: 587 molpharm.aspetjournals.org
R Rueangweerayut, AP Phyo, C Uthaisin… - … England Journal of …, 2012 - Mass Medical Soc
… –artesunate was noninferior to mefloquine plus artesunate for … in the group receiving pyronaridine–artesunate was 99.2% (… the group receiving mefloquine plus artesunate was 97.8% (…
Number of citations: 97 www.nejm.org
PN Newton, FM Fernández, A Plançon… - PLoS …, 2008 - journals.plos.org
Background Since 1998 the serious public health problem in South East Asia of counterfeit artesunate, containing no or subtherapeutic amounts of the active antimalarial ingredient, …
Number of citations: 273 journals.plos.org

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